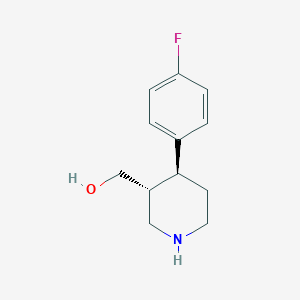

(trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol

Descripción general

Descripción

(trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol is a chemical compound with the molecular formula C12H16FNO and a molecular weight of 209.26 g/mol It is a piperidine derivative, characterized by the presence of a fluorophenyl group and a hydroxymethyl group attached to the piperidine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol typically involves the reaction of 4-fluorobenzaldehyde with piperidine derivatives under controlled conditions. One common method involves the reduction of the corresponding ketone intermediate using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure high yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher efficiency and yield. This includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .

Análisis De Reacciones Químicas

Oxidation Reactions

The hydroxymethyl group (-CHOH) undergoes selective oxidation to form carboxylic acids or ketones under controlled conditions:

This oxidation is stereospecific, retaining the trans configuration of the piperidine ring .

Acylation and Protection

The hydroxyl group participates in enzymatic and chemical acylation:

Enzymatic Resolution (Candida antarctica Lipase):

- Reacts with vinyl acetate to yield (3S,4R)-3-acetoxymethyl-4-(4-fluorophenyl)piperidine (95% ee) .

- Critical for isolating enantiopure intermediates in paroxetine synthesis .

Chemical Protection:

- Silylation: tert-Butyldimethylsilyl (TBDMS) chloride forms a silyl ether, enhancing stability during alkylation .

- Benzoylation: Benzoyl chloride in pyridine yields 3-benzoyloxymethyl derivatives for selective N-alkylation .

N-Alkylation and Ring Functionalization

The piperidine nitrogen undergoes alkylation to form quaternary ammonium salts or modified analogs:

Alkylation preserves stereochemistry, with trans-4-(4-fluorophenyl) configuration maintained .

Reduction and Hydrogenolysis

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Chemical Formula : CHFNO

Molecular Weight : 209.26 g/mol

CAS Number : 188869-26-3

The compound features a hydroxymethyl group at the 3-position and a fluorophenyl group at the 4-position of the piperidine ring. These structural characteristics are pivotal in determining its biological activity and interaction with various neurotransmitter systems.

Antidepressant Research

As a primary metabolite of paroxetine, (trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol is investigated for its potential antidepressant properties. The compound's structural similarity to paroxetine suggests it may also inhibit serotonin reuptake, contributing to mood regulation. Studies indicate that it could interact with serotonin and norepinephrine pathways, similar to other piperidine-based antidepressants.

Neuroactive Compound Development

Researchers are exploring the compound's role in developing new neuroactive agents. Its ability to modulate neurotransmitter systems positions it as a candidate for treating mood disorders and other psychological conditions. Ongoing studies focus on its binding affinity to serotonin transporters and other receptors, which could reveal its efficacy as a therapeutic agent.

Synthesis and Derivatives

The synthesis of this compound involves several key reactions that allow for modifications leading to various derivatives with unique biological activities. The compound can be synthesized through methods that include:

- N-Alkylation Reactions : Introducing different alkyl groups to explore variations in pharmacological activity.

- Hydroxymethylation : Modifying the hydroxymethyl group to enhance solubility and receptor interaction.

Case Studies and Research Findings

Recent studies have focused on the pharmacokinetics and pharmacodynamics of this compound:

- Metabolite Activity : Research indicates that understanding its metabolism can provide insights into the efficacy and safety profiles of paroxetine, particularly regarding side effects associated with SSRIs.

- Binding Studies : Investigations into its binding affinity reveal potential interactions with multiple receptors, suggesting broader applications beyond antidepressants.

Mecanismo De Acción

The mechanism of action of (trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes and physiological responses. Detailed studies on its binding affinity and specificity are essential to understand its effects at the molecular level.

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to (trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol include:

- (3S,4S)-4-(4-Fluorophenyl)piperidin-3-yl]methanol

- 3-Piperidinemethanol, 4-(4-fluorophenyl)-, (3S,4R)-

- 4-(4-Fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine

Uniqueness

What sets this compound apart from similar compounds is its specific stereochemistry and the presence of both a fluorophenyl group and a hydroxymethyl group.

Actividad Biológica

(trans-4-(4-Fluorophenyl)piperidin-3-yl)methanol, also known as ((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol, is a piperidine derivative that has garnered attention due to its significant biological activity. This compound is characterized by its structural features, including a hydroxymethyl group and a fluorophenyl moiety, which contribute to its pharmacological properties. Below, we explore its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant studies.

- Chemical Formula : C₁₂H₁₆FNO

- Molecular Weight : 209.26 g/mol

- Stereochemistry : The stereochemistry at the 3 and 4 positions of the piperidine ring is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Research indicates that it may act as an inhibitor or modulator of specific receptors involved in neurotransmission:

- Dopamine Receptors : The compound may influence dopamine signaling pathways, which are critical in mood regulation and reward mechanisms.

- Serotonin Receptors : It has been noted for its potential effects on serotonin receptors, suggesting implications for treating mood disorders such as depression and anxiety .

Therapeutic Potential

Due to its interactions with neurotransmitter systems, this compound holds promise in several therapeutic areas:

- Antidepressant Activity : Its ability to modulate serotonin and dopamine receptors may position it as a candidate for antidepressant therapies.

- Analgesic Properties : Preliminary studies suggest that this compound may exhibit pain-relieving effects, making it a potential candidate for pain management.

- CNS Disorders : Given its structural characteristics, it is being explored for broader applications in central nervous system (CNS) disorders.

Research Findings

Several studies have investigated the biological activity and potential applications of this compound:

Table 1: Summary of Key Studies

Case Studies

- Antidepressant Evaluation : A study evaluating the compound's effects on serotonin levels indicated a significant increase in serotonin release in vitro, suggesting its potential as an antidepressant.

- Pain Management Trials : Initial trials showed that administration of this compound resulted in reduced pain perception in animal models, warranting further investigation into its analgesic efficacy.

Propiedades

IUPAC Name |

[(3R,4S)-4-(4-fluorophenyl)piperidin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FNO/c13-11-3-1-9(2-4-11)12-5-6-14-7-10(12)8-15/h1-4,10,12,14-15H,5-8H2/t10-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBOPBHBOBJYXTD-ZYHUDNBSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1C2=CC=C(C=C2)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@@H]([C@H]1C2=CC=C(C=C2)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188869-26-3 | |

| Record name | 188869-26-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.